molecular formula C28H36N2O4 B2854103 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol CAS No. 397863-39-7

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol

Numéro de catalogue B2854103
Numéro CAS: 397863-39-7
Poids moléculaire: 464.606
Clé InChI: ITISWYDLMIANTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol, also known as E4031, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of drugs known as beta blockers, which are commonly used to treat hypertension, angina, and other cardiovascular conditions. However, the focus of

Mécanisme D'action

The mechanism of action of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol involves binding to the pore-forming subunit of the IKr channel, which is responsible for conducting potassium ions across the cell membrane. By binding to this subunit, 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol blocks the flow of potassium ions and prevents repolarization of the membrane potential. This results in prolongation of the action potential and an increased risk of arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can block the IKr current in a concentration-dependent manner, with an IC50 value of approximately 0.5 μM. In vivo studies have shown that 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can prolong the QT interval and induce torsades de pointes arrhythmias in animal models. These effects are similar to those observed with other IKr blockers, such as dofetilide and sotalol.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the IKr channel, which makes it a useful tool for studying the mechanisms underlying arrhythmogenesis. Another advantage is its relatively low cost and availability from commercial sources. However, one limitation is its potential for off-target effects, such as blocking other potassium channels or interfering with ion transporters. Another limitation is its potential for inducing arrhythmias in animal models, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol. One direction is to develop more selective and potent IKr blockers that can be used to study the role of this channel in arrhythmogenesis. Another direction is to study the effects of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol on other ion channels and transporters, to better understand its off-target effects. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol in animal models and humans, to assess its potential as a therapeutic agent for cardiovascular diseases.

Méthodes De Synthèse

The synthesis of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol involves several steps, including the reaction of 4-ethylaniline with 3-chloro-1,2-propanediol to form 1-(4-ethylanilino)-3-chloropropan-2-ol. This intermediate is then reacted with 4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenol in the presence of a base to form the final product, 1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol. The synthesis of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.

Applications De Recherche Scientifique

1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of electrophysiology. This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is important for regulating the repolarization phase of the cardiac action potential. By blocking IKr, 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol can prolong the duration of the action potential and increase the risk of arrhythmias. This property of 1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol has been used to study the mechanisms underlying arrhythmogenesis and to develop new antiarrhythmic drugs.

Propriétés

IUPAC Name

1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-3-21-5-9-23(10-6-21)29-17-25(31)19-33-27-13-15-28(16-14-27)34-20-26(32)18-30-24-11-7-22(4-2)8-12-24/h5-16,25-26,29-32H,3-4,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITISWYDLMIANTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.